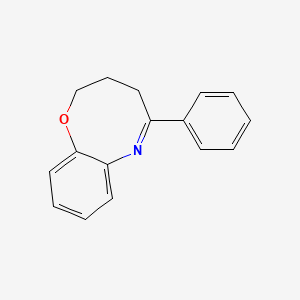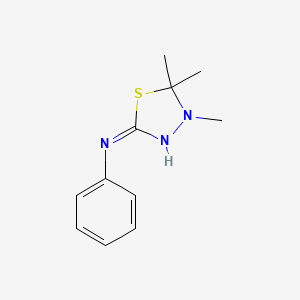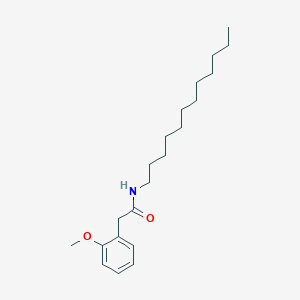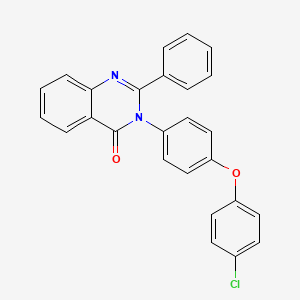
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- is a heterocyclic compound that features a benzene ring fused with an oxazine ring This compound is part of the benzoxazine family, known for its diverse chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants together. The reaction conditions often include:
Temperature: Typically around 100-150°C
Solvents: Common solvents include toluene or 1,4-dioxane
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and optimized reaction parameters ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form oxo-derivatives
Reduction: Reduction reactions can yield different hydrogenated forms
Substitution: Electrophilic and nucleophilic substitution reactions are common
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include various substituted benzoxazines and benzoxazinones, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor
Medicine: Explored for its anti-inflammatory, analgesic, and antibacterial properties
Industry: Utilized in the production of high-performance polymers and resins
Mécanisme D'action
The mechanism of action of 2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of inflammatory mediators and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-1,3-Benzoxazine, 6-(1,1-dimethylethyl)-3,4-dihydro-3-phenyl-
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5
Uniqueness
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
87696-97-7 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
5-phenyl-3,4-dihydro-2H-1,6-benzoxazocine |
InChI |
InChI=1S/C16H15NO/c1-2-7-13(8-3-1)14-10-6-12-18-16-11-5-4-9-15(16)17-14/h1-5,7-9,11H,6,10,12H2 |
Clé InChI |
WSFAWCZQWWYLLL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC2=CC=CC=C2OC1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)

![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)
![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)

![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)

![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)
![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)



